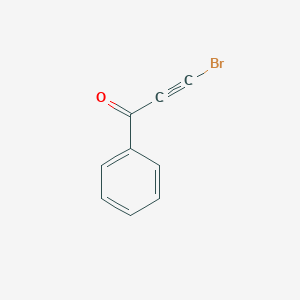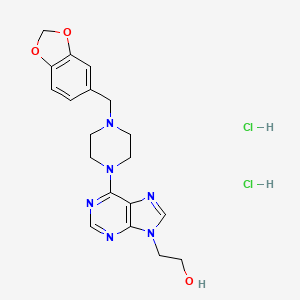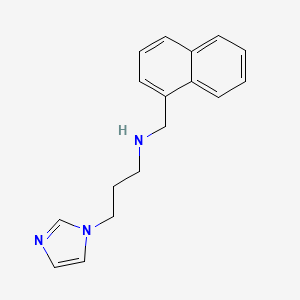
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a naphthalene moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the imidazole derivative.
Formation of the Propan-1-amine Linker: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or imidazole moieties.
Reduction: Reduction reactions could target the imidazole ring or any other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the naphthalene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the naphthalene or imidazole rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, compounds with imidazole and naphthalene moieties are often investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-imidazol-1-yl)-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(1H-imidazol-1-yl)-N-(benzyl)propan-1-amine: Another similar compound with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine may confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.
Propiedades
Número CAS |
857629-83-5 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
3-imidazol-1-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C17H19N3/c1-2-8-17-15(5-1)6-3-7-16(17)13-18-9-4-11-20-12-10-19-14-20/h1-3,5-8,10,12,14,18H,4,9,11,13H2 |
Clave InChI |
AJVAOGMXEVDCMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CNCCCN3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


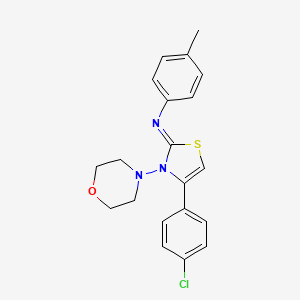
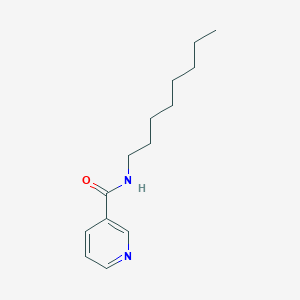
![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
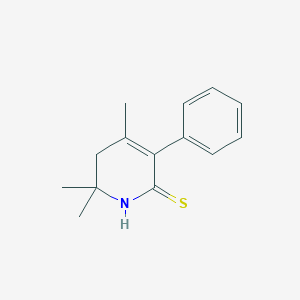
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
methanethione](/img/structure/B14151314.png)
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)

![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
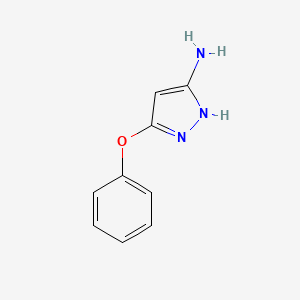
![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

